

UR-7247: A Technical Overview of its Potential in Cardiovascular Disease Research

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Compound of Interest

Compound Name: UR-7247

Cat. No.: B15570718

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available research on **UR-7247**, a potent and orally active angiotensin II type 1 (AT1) receptor antagonist, and its potential applications in the field of cardiovascular disease. While publicly available data on **UR-7247** is limited, this document synthesizes the existing information to offer a detailed understanding of its mechanism of action, pharmacological profile, and the experimental approaches used in its initial characterization.

Core Concepts: The Renin-Angiotensin System and AT1 Receptor Blockade

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. The primary effector of this system, angiotensin II, exerts its potent vasoconstrictive and aldosterone-stimulating effects by binding to the AT1 receptor. In cardiovascular diseases such as hypertension, chronic activation of the RAS contributes to elevated blood pressure, cardiac hypertrophy, and vascular remodeling.

UR-7247, as an AT1 receptor antagonist, selectively blocks the binding of angiotensin II to the AT1 receptor. This action inhibits the downstream signaling pathways responsible for vasoconstriction, inflammation, and fibrosis, thereby offering a therapeutic strategy for managing cardiovascular pathologies.

Pharmacological Profile of UR-7247

The primary source of information on the pharmacologic profile of **UR-7247** in humans comes from a study conducted by Maillard and colleagues in 2000. While the full text of this seminal paper is not widely available, the abstract and citing articles provide key insights into the compound's characteristics.

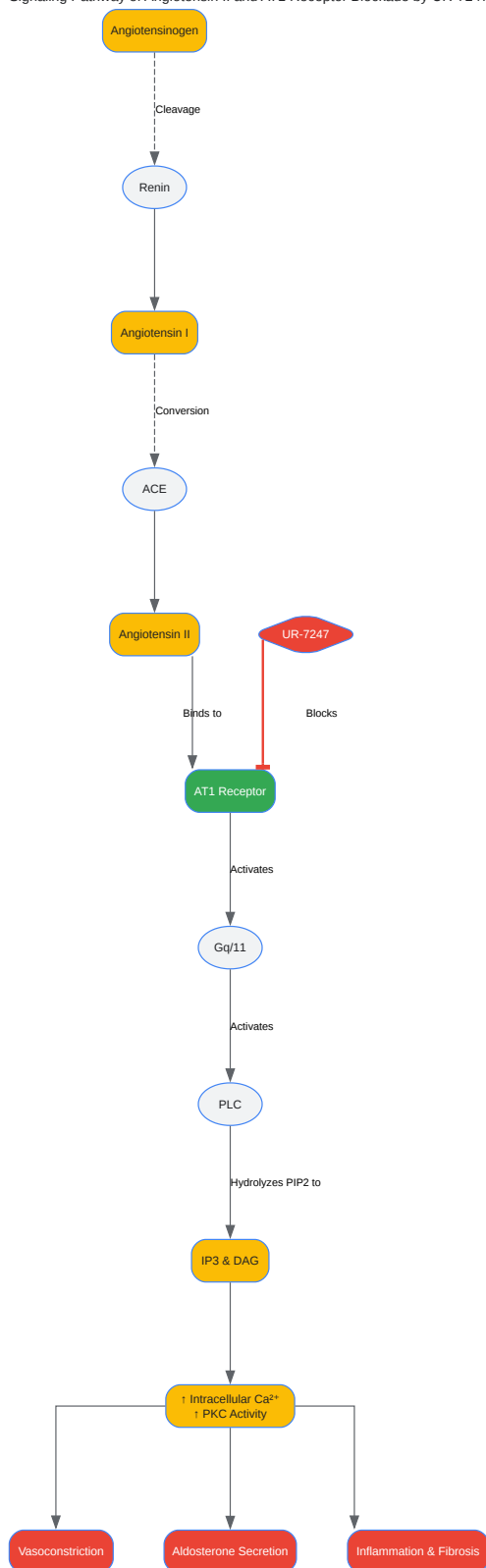
Table 1: Summary of Known Characteristics of **UR-7247**

Property	Description	Source
Mechanism of Action	Selective Angiotensin II Type 1 (AT1) Receptor Antagonist	[1]
Potential Indication	Hypertension	[1]
Administration	Orally active	[1]
Half-life	> 100 hours in humans	[2]
CAS Number	177847-28-8	[1]
Chemical Name	5-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-3-isopropyl-1-propyl-1H-pyrazole-4-carboxylic acid	[1]

Signaling Pathway of Angiotensin II and AT1 Receptor Antagonism

The following diagram illustrates the signaling pathway of angiotensin II through the AT1 receptor and the mechanism of action of **UR-7247**.

Signaling Pathway of Angiotensin II and AT1 Receptor Blockade by UR-7247

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Caption: Angiotensin II signaling via the AT1 receptor and its inhibition by **UR-7247**.

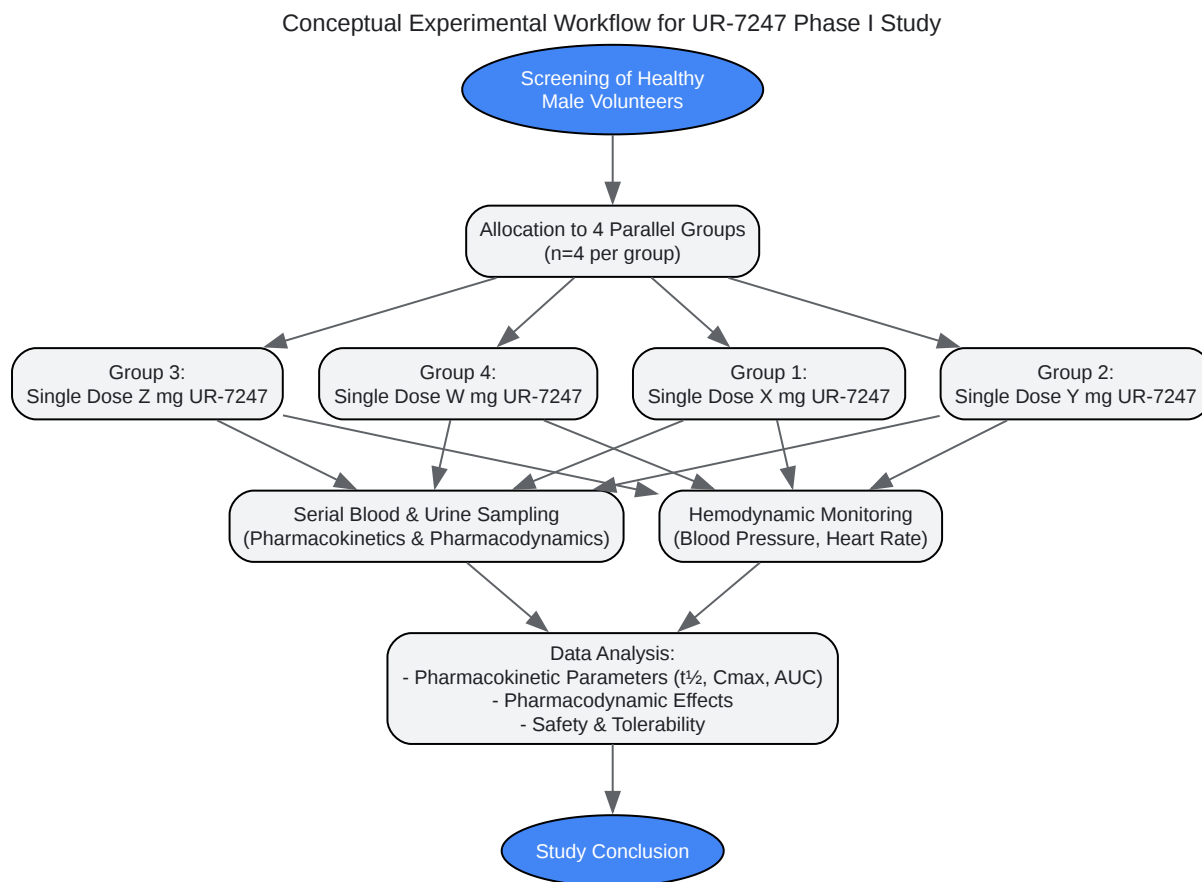
Experimental Protocols: A Conceptual Reconstruction

Based on the abstract of the Maillard et al. (2000) study, a conceptual outline of the experimental protocol can be reconstructed. This provides a foundational understanding of how the initial human pharmacology of **UR-7247** was likely investigated.

Key Experimental Design Features:

- Study Type: Open-label, single-dose administration.
- Participants: Healthy male volunteers.
- Grouping: Four parallel groups, each with four participants.
- Dosing: Increasing single doses of **UR-7247** administered to each group.

The following diagram illustrates a plausible experimental workflow for such a study.



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Caption: A conceptual workflow for a first-in-human, single ascending dose study of **UR-7247**.

Quantitative Data: Context from the AT1 Receptor Antagonist Class

While specific quantitative data for **UR-7247** from publicly available sources is scarce, a comparative look at other drugs in the same class can provide a valuable framework for understanding its potential clinical profile.

Table 2: General Comparative Pharmacokinetics of Selected AT1 Receptor Antagonists

Drug	Time to Peak Concentration (hours)	Elimination Half-life (hours)	Bioavailability (%)	Protein Binding (%)
Losartan	1 (parent), 3-4 (metabolite)	2 (parent), 6-9 (metabolite)	~33	>98
Valsartan	2-4	6-9	~25	95
Irbesartan	1.5-2	11-15	~70	90-95
Candesartan	3-4	9	~15	>99
Telmisartan	0.5-1	~24	42-58	>99.5
UR-7247	Not Available	>100	Not Available	Not Available

Note: This table presents generalized data and can vary based on individual patient factors.

Future Research Directions

The exceptionally long half-life of **UR-7247** suggests the potential for infrequent dosing, which could improve patient adherence. However, this characteristic also necessitates careful dose-finding studies to avoid drug accumulation and potential adverse effects. Further research is needed to elucidate the full pharmacokinetic and pharmacodynamic profile of **UR-7247**, including:

- Dose-response relationships for blood pressure reduction and other hemodynamic parameters.
- The impact of food on its absorption and bioavailability.
- Potential for drug-drug interactions.
- Long-term safety and efficacy in relevant patient populations with cardiovascular disease.

Conclusion

UR-7247 is an intriguing AT1 receptor antagonist with a remarkably long plasma half-life. While the available data is limited, it provides a strong rationale for its potential as a therapeutic agent in cardiovascular diseases, particularly hypertension. The information and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic promise of **UR-7247** and the broader class of AT1 receptor antagonists. Further investigation into this compound is warranted to fully understand its clinical utility.

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References

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